molecular formula C5H4N2S2 B3360902 1H-Thieno[3,4-d]imidazole-2(3H)-thione CAS No. 90070-09-0

1H-Thieno[3,4-d]imidazole-2(3H)-thione

Cat. No. B3360902
CAS RN: 90070-09-0
M. Wt: 156.2 g/mol
InChI Key: JITVQETUYJVBKJ-UHFFFAOYSA-N
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Description

1H-Thieno[3,4-d]imidazole-2(3H)-thione is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1H-Thieno[3,4-d]imidazole-2(3H)-thione is not yet fully understood. However, studies have suggested that the compound may work by inhibiting the growth of microorganisms through interference with key metabolic pathways.
Biochemical and Physiological Effects:
In addition to its antimicrobial properties, 1H-Thieno[3,4-d]imidazole-2(3H)-thione has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory properties, as well as antioxidant activity. It has also been found to exhibit cytotoxic effects against cancer cells, making it a promising candidate for further research in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Thieno[3,4-d]imidazole-2(3H)-thione in lab experiments is its high potency and broad-spectrum activity against microorganisms. However, the compound's relatively low solubility in water can make it difficult to work with in some experimental settings.

Future Directions

There are numerous potential future directions for research on 1H-Thieno[3,4-d]imidazole-2(3H)-thione. One area of interest is the compound's potential applications in the development of new antimicrobial agents. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in other fields, such as cancer research and drug development.
In conclusion, 1H-Thieno[3,4-d]imidazole-2(3H)-thione is a promising compound with numerous potential applications in various fields. While further research is needed to fully understand its mechanisms of action and potential applications, the compound's potent antimicrobial properties and range of other biochemical and physiological effects make it a promising candidate for further study.

Scientific Research Applications

1H-Thieno[3,4-d]imidazole-2(3H)-thione has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the compound's antimicrobial properties, with studies showing that it exhibits potent activity against a range of bacterial and fungal strains.

properties

IUPAC Name

1,3-dihydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S2/c8-5-6-3-1-9-2-4(3)7-5/h1-2H,(H2,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITVQETUYJVBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CS1)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521380
Record name 1H-Thieno[3,4-d]imidazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90070-09-0
Record name 1H-Thieno[3,4-d]imidazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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